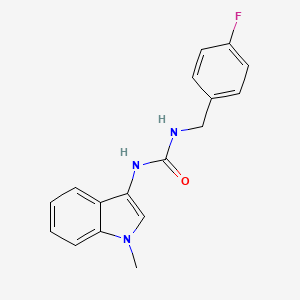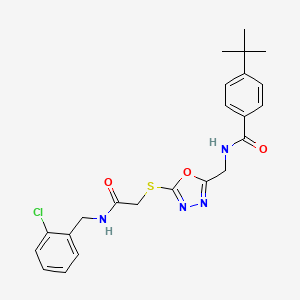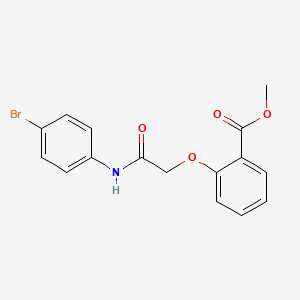
Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents in organic synthesis . For instance, Methyl 4-bromobenzoate is used as a reagent in organic synthesis . It can stimulate microbial dechlorination of PCBs. By condensing methyl 4-bromobenzoate with 3-buten-1-ol, 4-(4-methylphenyl)butanal can be obtained .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve electrophilic substitution . For instance, Methyl 2-Bromomethylbenzoate is a reactant in the preparation of Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate with neuroprotective activity .Applications De Recherche Scientifique
Optical and Electronic Materials
Research on polymers incorporating units similar to Methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate demonstrates their potential in reversible optical storage technologies. Meng et al. (1996) synthesized copolymers that exhibit high photoinduced birefringence, suggesting applications in optical data storage and photonic devices due to the cooperative motion of polar side groups in amorphous polymers Meng, X., Natansohn, A., Barrett, C., & Rochon, P. (1996). Azo Polymers for Reversible Optical Storage. 10. Cooperative Motion of Polar Side Groups in Amorphous Polymers. Macromolecules, 29(3), 946-952.
Medicinal Chemistry and Drug Design
Studies on derivatives of this compound reveal applications in medicinal chemistry, particularly in the design of new drugs. For instance, compounds with similar structures have been synthesized and evaluated for their potential as antimicrobial agents and inhibitors of enzymes like tyrosinase and human mast cell tryptase, indicating their relevance in developing treatments for various diseases. One study by Kwong et al. (2017) on biphenyl ester derivatives, including those closely related to the query compound, showed significant anti-tyrosinase activities, suggesting potential uses in treating conditions like hyperpigmentation Kwong, H. C., Chidan Kumar, C. S., Mah, S., Chia, T. S., Quah, C., Loh, Z. H., Chandraju, S., & Lim, G. (2017). Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. PLoS ONE, 12(1).
Chemical Synthesis and Material Science
In the field of chemical synthesis, related compounds have been utilized as intermediates in the synthesis of heterocyclic systems, indicating their value in constructing complex chemical architectures for various applications, including drug development and material science. Toplak et al. (1999) used similar compounds in the synthesis of fused pyrimidinones, demonstrating the versatility of these chemicals in synthesizing biologically active molecules Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B. (1999). Methyl (Z)-2-[(Benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the Synthesis of Heterocyclic Systems. Synthesis of (Benzyloxycarbonyl)amino Substituted Fused Pyrimidinones. Collection of Czechoslovak Chemical Communications, 64(1), 177-189.
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it . For instance, Methyl 4-(bromomethyl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Propriétés
IUPAC Name |
methyl 2-[2-(4-bromoanilino)-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-16(20)13-4-2-3-5-14(13)22-10-15(19)18-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQGMQASOBNYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2892165.png)
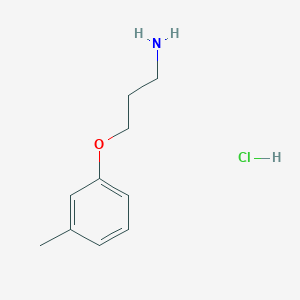

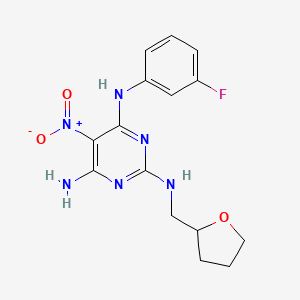
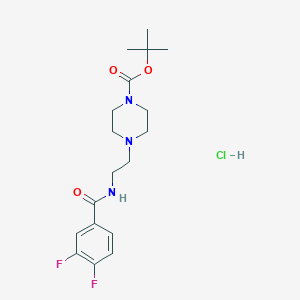
![3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2892175.png)
![3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2892176.png)
![2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2892177.png)


![(1R,2S)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride](/img/structure/B2892182.png)

